molecular formula C16H13ClN2O3S2 B2869472 Ethyl 2-(2-chloroacetamido)-5-(cyanosulfanyl)-4-phenylthiophene-3-carboxylate CAS No. 726151-90-2

Ethyl 2-(2-chloroacetamido)-5-(cyanosulfanyl)-4-phenylthiophene-3-carboxylate

Cat. No. B2869472
CAS RN: 726151-90-2
M. Wt: 380.86
InChI Key: OUIILGQOBXYNEO-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloroacetamido)-5-(cyanosulfanyl)-4-phenylthiophene-3-carboxylate, also known as CCT-128930, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound was first synthesized by researchers at the University of Cambridge in the United Kingdom and has since been the subject of numerous scientific studies.

Scientific Research Applications

Synthesis and Antibacterial Activity

Researchers have synthesized a range of compounds including ethyl thionicotinates and thieno[2,3-b]pyridines that contain sulfonamide moieties. These compounds were evaluated for their antibacterial activity, indicating the potential use of Ethyl 2-(2-chloroacetamido)-5-(cyanosulfanyl)-4-phenylthiophene-3-carboxylate derivatives in developing new antibacterial agents (Gad-Elkareem & El-Adasy, 2010).

Design and Pharmacological Evaluation of Analogs

In the context of glutaminase inhibitors, analogs of Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) were synthesized and evaluated. These studies aim at identifying compounds with improved pharmacological properties, suggesting a methodological approach that could be applicable for the synthesis and evaluation of this compound derivatives for various pharmacological targets (Shukla et al., 2012).

Application in Dyeing Polyester Fibres

Novel heterocyclic disperse dyes with the thiophene moiety for dyeing polyester fibers were synthesized, indicating the potential of this compound derivatives in material science and textile industry applications. These dyes demonstrated good dyeing performance and fastness properties on polyester fabric, highlighting the compound's versatility beyond pharmacological uses (Iyun et al., 2015).

Synthesis and Hypoglycemic Activity

Research into the synthesis of phenylalkyloxiranecarboxylic acid derivatives, which show significant blood glucose-lowering activities, opens avenues for the exploration of this compound in the development of new treatments for conditions like diabetes (Eistetter & Wolf, 1982).

Efficient Synthesis Methods

Efforts in efficient synthesis methods for related compounds, such as ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate, demonstrate the ongoing research into optimizing the synthesis processes for complex organic molecules. These methodologies could potentially be applied to the synthesis of this compound, enhancing its availability for research and application (Dawadi & Lugtenburg, 2011).

properties

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]-4-phenyl-5-thiocyanatothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3S2/c1-2-22-15(21)13-12(10-6-4-3-5-7-10)16(23-9-18)24-14(13)19-11(20)8-17/h3-7H,2,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIILGQOBXYNEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)SC#N)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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